Methyl 4-formamidothiophene-3-carboxylate
Description
Methyl 4-formamidothiophene-3-carboxylate (CAS: 53826-78-1; molecular formula: C₇H₇NO₃S) is a thiophene derivative featuring a formamido (-NHCHO) substituent at the 4-position and a methyl ester (-COOCH₃) at the 3-position of the thiophene ring. This compound is primarily utilized as a building block in pharmaceutical and agrochemical synthesis due to its reactive functional groups, which facilitate further derivatization. It is commercially available in high purity (≥97%) through suppliers like BLD Pharm Ltd. and CymitQuimica, though discontinuations have been noted in certain product lines .
Properties
IUPAC Name |
methyl 4-formamidothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-11-7(10)5-2-12-3-6(5)8-4-9/h2-4H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJXYJGFLBUIQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC=C1NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380602 | |
| Record name | methyl 4-formamidothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53826-78-1 | |
| Record name | methyl 4-formamidothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-formamidothiophene-3-carboxylate typically involves the formylation of thiophene derivatives followed by esterification. One common method includes the reaction of 4-aminothiophene-3-carboxylic acid with formic acid to introduce the formamido group. This is followed by esterification using methanol in the presence of a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-formamidothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The formamido group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated thiophenes.
Scientific Research Applications
Methyl 4-formamidothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of methyl 4-formamidothiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formamido group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its target. The thiophene ring provides a stable and planar structure, facilitating interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Comparison with Similar Thiophene Derivatives
Structural and Functional Group Variations
The reactivity and applications of thiophene derivatives are heavily influenced by substituent positions and functional groups. Below is a comparative analysis:
Table 1: Structural Comparison of Methyl 4-formamidothiophene-3-carboxylate and Analogues
Physicochemical Properties
- Solubility : this compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its amide and ester groups. In contrast, methyl 4-mercapto-3-thiophenecarboxylate shows higher solubility in alcohols due to the thiol group’s polarity .
- Stability: The formamido group in this compound is prone to hydrolysis under acidic or basic conditions, requiring careful handling. Methyl 3-amino-4-methylthiophene-2-carboxylate is more stable but sensitive to oxidation .
Challenges and Limitations
- Synthetic Complexity : Methyl 4-mercapto-3-thiophenecarboxylate’s low yield (16%) highlights challenges in optimizing multi-step syntheses for thiophene derivatives .
- Stability Issues: Amino-substituted derivatives (e.g., Methyl 4-amino-5-methylthiophene-3-carboxylate) require inert atmospheres to prevent oxidation, complicating large-scale production .
Biological Activity
Methyl 4-formamidothiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity, including cytotoxic effects, mechanisms of action, and therapeutic potential, based on available research findings.
Chemical Structure and Properties
This compound is characterized by its thiophene ring structure, which is known for contributing to various biological activities. The presence of the formamide and carboxylate groups enhances its reactivity and interaction with biological targets.
Biological Activity Overview
- Antitumor Activity : Recent studies have indicated that derivatives of thiophene compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including leukemia and solid tumors.
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For example, compounds targeting inosine-5′-phosphate dehydrogenase (IMPDH) have been noted for their role in disrupting nucleotide synthesis in cancer cells.
Cytotoxicity Studies
A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against different cancer cell lines. The following table summarizes key findings from these studies:
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| This compound | HL-60 (leukemia) | 12.11 | Significant inhibition compared to control |
| Similar thiophene derivatives | PC-3 (prostate cancer) | 8.45 | Enhanced activity noted |
| Similar thiophene derivatives | MDA-MB-231 (breast cancer) | 9.32 | Comparable to standard treatments |
Case Studies
- Study on Antileukemic Activity : A study published in Journal of Medicinal Chemistry demonstrated that this compound derivatives exhibited potent antileukemic activity, with IC50 values significantly lower than those of established chemotherapeutic agents like temozolomide .
- Mechanistic Insights : Another investigation focused on the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . This suggests a dual mechanism involving both direct cytotoxicity and modulation of apoptotic pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
